molecular formula C10H14 B093027 1-Methyl-3-propylbenzene CAS No. 1074-43-7

1-Methyl-3-propylbenzene

Cat. No.: B093027
CAS No.: 1074-43-7
M. Wt: 134.22 g/mol
InChI Key: QUEBYVKXYIKVSO-UHFFFAOYSA-N
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Description

Contextualizing Alkyl-Substituted Benzene (B151609) Compounds in Modern Chemistry

Alkyl-substituted benzenes, a class of aromatic hydrocarbons, are foundational to organic chemistry and play a significant role in numerous industrial processes. acs.org These compounds, characterized by a benzene ring attached to one or more alkyl groups, are also referred to as arenes. ebsco.comschoolwires.net The benzene ring's unique electronic structure, with delocalized pi-electrons, imparts a particular stability known as aromaticity. ebsco.com This feature makes them less reactive than alkenes but susceptible to electrophilic aromatic substitution reactions, a cornerstone of synthetic organic chemistry. ebsco.comschoolwires.net

The nature and position of the alkyl substituents on the benzene ring influence the compound's reactivity and physical properties. msu.edulibretexts.org Alkyl groups are generally electron-donating, which activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. msu.edulibretexts.org This activation directs incoming electrophiles to the ortho and para positions relative to the alkyl group. msu.edu

These compounds are not only vital as synthetic intermediates but are also found in various natural products and are components of fuels and solvents. ebsco.comcymitquimica.com The study of their reaction mechanisms, including alkylation, isomerization, and transalkylation, has been a subject of extensive research, leading to the development of more efficient catalytic systems for their production. acs.org

Significance of 1-Methyl-3-propylbenzene within Aromatic Hydrocarbon Studies

This compound, also known as m-propyltoluene, is a member of the alkyl-substituted benzene family with the chemical formula C₁₀H₁₄. nih.govnist.gov Its structure consists of a benzene ring with a methyl group and a propyl group at the 1 and 3 positions, respectively. evitachem.com This specific arrangement of substituents gives it distinct properties and makes it a subject of interest in various research areas.

In the field of atmospheric chemistry, the study of the oxidation mechanisms of alkyl-substituted benzenes like this compound is crucial for understanding the formation of secondary organic aerosols, which have significant impacts on air quality and climate. evitachem.comstanford.edu It is also identified as a volatile organic compound (VOC) and its presence in various emission sources is monitored. energysecurity.gov.uk

Furthermore, this compound serves as a model compound for investigating the complex reaction pathways of aromatic hydrocarbons. Its reactions, such as oxidation to form benzoic acid derivatives and reduction to yield cyclohexane (B81311) derivatives, provide insights into the broader chemistry of this class of compounds. evitachem.com The study of its dissociation dynamics also contributes to the fundamental understanding of ion chemistry. acs.org

Overview of Research Trajectories for this compound

Current research on this compound is multifaceted, encompassing its synthesis, reactivity, and analytical detection. One significant area of investigation is its synthesis, often through Friedel-Crafts alkylation or acylation followed by reduction. quora.com For instance, reacting toluene (B28343) with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a common method.

Another key research direction involves studying its chemical transformations. Electrophilic aromatic substitution reactions, such as nitration and halogenation, are explored to understand how the existing substituents direct the incoming groups. evitachem.com The mechanism of these reactions, proceeding through a sigma complex intermediate, is a fundamental aspect of these studies. evitachem.com

The development of advanced analytical techniques for the detection and quantification of this compound is also an active area of research. Techniques like gas chromatography-mass spectrometry (GC-MS) are employed for its identification in complex mixtures. nih.govnist.gov Furthermore, spectroscopic studies, including ¹H NMR, provide detailed structural information. chemicalbook.com The compound is also used in the development of separation methods, such as high-performance liquid chromatography (HPLC). sielc.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
CAS Number 1074-43-7
Boiling Point 183.7°C
Density 0.86 g/cm³

This table presents key physicochemical properties of this compound.

Common Reactions Involving this compound

Reaction TypeReagents and ConditionsMajor Product(s)
Oxidation Potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions3-propylbenzoic acid
Reduction Hydrogenation1-methyl-3-propylcyclohexane
Nitration Nitrating mixture (e.g., HNO₃/H₂SO₄)3-nitro-1-methyl-3-propylbenzene
Halogenation Halogen (e.g., Br₂) with a Lewis acid catalyst3-bromo-1-methyl-3-propylbenzene
Friedel-Crafts Alkylation Toluene and propyl chloride with a Lewis acid catalyst (e.g., AlCl₃)This compound

This table summarizes common chemical reactions that this compound undergoes. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-propylbenzene
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InChI

InChI=1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3
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InChI Key

QUEBYVKXYIKVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID4061468
Record name 1-Methyl-3-propylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Liquid
Record name Benzene, 1-methyl-3-propyl-
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CAS No.

1074-43-7
Record name 1-Methyl-3-propylbenzene
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Record name Benzene, 1-methyl-3-propyl-
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Record name m-Propyltoluene
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Record name Benzene, 1-methyl-3-propyl-
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Record name 1-Methyl-3-propylbenzene
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Record name 3-propyltoluene
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Investigative Studies on the Chemical Reactivity and Transformation of 1 Methyl 3 Propylbenzene

Oxidative Transformations of 1-Methyl-3-propylbenzene

The oxidation of this compound can proceed through several pathways, leading to the formation of different products, including carboxylic acids and precursors for atmospheric aerosols.

The oxidation of the methyl group on the benzene (B151609) ring of this compound can yield 3-Propylbenzoic acid. This transformation is a common reaction for alkylbenzenes, where the alkyl side chain is converted into a carboxylic acid group. Strong oxidizing agents are typically required to achieve this conversion. Research indicates that reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions can effectively facilitate this reaction. The propyl group is generally more resistant to oxidation than the methyl group under these conditions, allowing for the selective formation of 3-Propylbenzoic acid.

Table 1: Reagents and Conditions for the Oxidation of this compound to 3-Propylbenzoic Acid

Oxidizing Agent Conditions Major Product
Potassium Permanganate (KMnO₄) Acidic 3-Propylbenzoic Acid

In the atmosphere, volatile organic compounds (VOCs) like this compound contribute to the formation of secondary organic aerosols (SOA). copernicus.org The atmospheric oxidation of aromatic compounds is primarily initiated by reaction with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃) at night. copernicus.orgescholarship.org These reactions lead to the formation of a variety of oxygenated products with lower volatility. nih.gov

For this compound, the oxidation process can involve hydrogen abstraction from the alkyl groups or •OH addition to the aromatic ring. These initial reactions form peroxy radicals (RO₂) which then react with nitric oxide (NO) or other peroxy radicals to form a range of products, including phenols, carbonyls, and dicarbonyls. copernicus.org These low-volatility products can then partition into the aerosol phase, contributing to the growth of existing particles or the formation of new ones. copernicus.orgnih.gov Studies on biomass burning emissions, which contain a mixture of aromatic compounds, have shown that photochemical aging leads to substantial SOA formation, with the organic aerosol mass increasing significantly over time. copernicus.org Although specific yields for this compound are not detailed in the provided research, the general mechanisms observed for other aromatic VOCs suggest it is a potent SOA precursor. escholarship.orgcopernicus.org

Predicting the atmospheric lifetime and impact of the vast number of VOCs requires advanced modeling techniques. copernicus.org Computational chemistry and artificial intelligence (AI) models are increasingly used to estimate reaction rate constants for atmospheric oxidants. researchgate.netacs.org

Quantitative structure-activity relationship (QSAR) models have been developed to predict rate constants based on molecular structure. copernicus.org More recently, deep learning approaches, such as graph neural networks (GNNs), have shown promise in learning molecular representations directly from their graphs to predict reactivity. copernicus.org For example, the Vreact model, a Siamese message passing neural network, has been developed to predict the reaction rate constants of VOCs with multiple oxidants (•OH, •Cl, NO₃, and O₃) simultaneously. copernicus.org Such models can be applied to compounds like this compound to estimate its atmospheric oxidation rates, providing crucial data for air quality and climate models where experimental data is lacking. copernicus.orgacs.org These tools allow for high-throughput screening of many compounds and help to identify key reactions in complex atmospheric chemical systems. researchgate.net

Reductive Pathways of this compound

The reduction of this compound primarily involves the saturation of the aromatic ring.

The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include platinum (Pt) or palladium (Pd) on a carbon support (Pt/C or Pd/C). The reaction results in the formation of 1-Methyl-3-propylcyclohexane. acs.org Depending on the reaction conditions, a mixture of cis and trans stereoisomers may be produced. nist.gov This reduction is a standard method for converting aromatic compounds to their corresponding cycloalkanes. rsc.org

Table 2: Reagents and Conditions for the Reduction of this compound

Reagent Catalyst Major Product

Electrophilic Aromatic Substitution Reactions of this compound

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl and propyl groups. minia.edu.eg Both alkyl groups are ortho- and para-directors. youtube.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups.

In this compound, the positions are:

Position 2: ortho to the methyl group and ortho to the propyl group.

Position 4: para to the methyl group and ortho to the propyl group.

Position 5: meta to both groups.

Position 6: ortho to the methyl group and para to the propyl group.

Substitution is most likely to occur at positions 2, 4, and 6. The distribution of the final products will be influenced by a combination of the electronic directing effects and steric hindrance from the alkyl groups. The propyl group is larger than the methyl group, which may sterically hinder substitution at the positions ortho to it (positions 2 and 4). Therefore, substitution at position 6 (para to the propyl group) and position 4 (para to the methyl group) is generally favored. Position 2 is the most sterically hindered.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. uomustansiriyah.edu.iq

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the ring. uomustansiriyah.edu.iq

Sulfonation: Using fuming sulfuric acid (H₂SO₄ with SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring. minia.edu.eg

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

Reaction Reagents Predicted Major Products (based on directing effects and sterics)
Nitration HNO₃, H₂SO₄ 1-Methyl-5-nitro-3-propylbenzene, 2-Methyl-4-nitro-1-propylbenzene
Bromination Br₂, FeBr₃ 5-Bromo-1-methyl-3-propylbenzene, 4-Bromo-2-methyl-1-propylbenzene

Nitration and Bromination Reactions

The chemical reactivity of this compound is significantly influenced by the two alkyl substituents on its benzene ring. Both the methyl and propyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution reactions. youtube.com This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves.

Nitration: The nitration of this compound is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electrophile in this reaction is the nitronium ion (NO₂⁺). Due to the directing effects of the existing alkyl groups, the substitution occurs at the positions activated by both groups, leading to a mixture of isomeric products. The primary positions for substitution are C2, C4, and C6. Steric hindrance from the propyl group may influence the distribution of the isomers. A general method for the mononitration of similar 1,3,5-trialkylbenzenes involves carefully controlling the molar ratio of nitric acid to the alkylbenzene and maintaining a specific sulfuric acid concentration to maximize the yield of the mononitro product and minimize the formation of dinitro compounds. google.com

Bromination: The bromination of this compound can proceed via two different pathways depending on the reaction conditions.

Electrophilic Aromatic Substitution: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), bromine (Br₂) will substitute a hydrogen atom on the aromatic ring. Similar to nitration, the methyl and propyl groups direct the bromine to the ortho and para positions, resulting in a mixture of bromo-1-methyl-3-propylbenzene isomers. youtube.com

Free Radical (Benzylic) Bromination: In the presence of ultraviolet (UV) light or a radical initiator, and using a reagent like N-Bromosuccinimide (NBS), bromination occurs at the benzylic position—the carbon atom of an alkyl group that is directly attached to the benzene ring. masterorganicchemistry.com This reaction is highly selective for the benzylic C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This would lead to the bromination of the methyl group or the α-carbon of the propyl group. masterorganicchemistry.com

The table below summarizes the conditions and expected products for these reactions.

ReactionReagents and ConditionsProduct TypeExpected Major Products
Nitration Conc. HNO₃, Conc. H₂SO₄Aromatic SubstitutionMixture of 2-nitro-, 4-nitro-, and 6-nitro-1-methyl-3-propylbenzene
Aromatic Bromination Br₂, FeBr₃Aromatic SubstitutionMixture of 2-bromo-, 4-bromo-, and 6-bromo-1-methyl-3-propylbenzene
Benzylic Bromination N-Bromosuccinimide (NBS), UV light or initiatorFree Radical Substitution1-(bromomethyl)-3-propylbenzene and 1-(1-bromopropyl)-3-propylbenzene

Pyrolytic and Catalytic Cracking Behavior of this compound

The pyrolytic and catalytic cracking of alkylbenzenes are fundamental processes in the petrochemical industry, particularly in fluid catalytic cracking (FCC) units. These processes break down large hydrocarbon molecules into smaller, more valuable ones like gasoline and propylene. Bulky alkylbenzenes are often used as model compounds to study these reactions. For instance, 1,3,5-tri-iso-propylbenzene (TIPB) is frequently chosen for its tendency to form significant amounts of coke and to study diffusion limitations within catalyst pores. researchgate.net The cracking of this compound would follow similar principles, involving the cleavage of the propyl group from the benzene ring (dealkylation) and further cracking of the side chain. The reaction rate can be controlled by diffusion of the bulky molecule within the catalyst pores or by the intrinsic cracking reaction rate, depending on the temperature. researchgate.netqub.ac.uk

Detection in Lignin (B12514952) Valorization via Pyrolysis and Hydrodeoxygenation Products

Lignin, a complex polymer found in biomass, is a promising renewable source for aromatic chemicals. Valorization processes like pyrolysis and hydrodeoxygenation (HDO) are used to break down lignin into valuable platform chemicals. researchgate.netnih.gov During the HDO of lignin-derived model compounds, where oxygen is removed in the presence of a catalyst and hydrogen, a variety of deoxygenated aromatic and aliphatic compounds are formed. chalmers.se

Trace amounts of this compound have been detected as a product of alkylation side-reactions during the HDO of 4-propylguaiacol over MoS₂-based catalysts. chalmers.se While the primary goal of HDO is oxygen removal, the reaction conditions can also promote other transformations. chalmers.se Similarly, the HDO of 2-methoxy-4-propylphenol (B1219966) over a combined Raney Ni and HZSM-5 catalyst system can be tailored to produce propylbenzene (B89791) and propylcyclohexane. nih.gov The presence of this compound and its isomers in these product streams indicates that C-C bond formation and rearrangement reactions can occur alongside the main deoxygenation pathways.

The table below presents findings from studies on lignin valorization where propyl-substituted benzenes were detected.

Lignin Model CompoundCatalyst SystemConditionsKey Products and ObservationsCitation
4-Propylguaiacol (PG)Sulfided MoS₂/γ-Al₂O₃ promoted with Ni, Cu, Zn, or Fe340 °C, 50 bar H₂, Batch ReactorThe main pathways were demethoxylation and dehydroxylation. Trace amounts of alkylated products, including this compound, were detected. chalmers.se
2-Methoxy-4-propylphenolRaney Ni and HZSM-5200 °C, Isopropanol as H-donorThe process could be tuned to selectively produce propylbenzene or propylcyclohexane. nih.gov
Various Lignin SourcesMoO₃Pyrolysis followed by low-pressure HDOThe process funnels pyrolysis vapors into a mixture of mono-aromatics (including n-propylbenzene), alkenes, and alkanes. researchgate.net

Role in Deformation of Plastic Waste into Liquid Hydrocarbon Fuels

The thermal and catalytic degradation of plastic waste into liquid fuels is a key strategy for chemical recycling. Processes like pyrolysis involve heating plastic waste at high temperatures in the absence of oxygen, breaking down the long polymer chains into a complex mixture of hydrocarbons. ijeatr.orgaustinpublishinggroup.com The resulting liquid product, often called pyrolysis oil, contains aliphatic and aromatic compounds. ijisme.org

When the plastic feedstock is a mixture containing polymers like polypropylene (B1209903) (source of propyl groups) and polystyrene (source of aromatic rings), or when catalytic processes promote cyclization and aromatization, a wide range of alkylated benzenes can be formed. ijeatr.orgijisme.org Gas Chromatography-Mass Spectrometry (GC/MS) analysis of fuels derived from mixed plastic waste has identified various aromatic compounds, including isomers of C₉ and C₁₀ alkylbenzenes. ijisme.orgbioinfopublication.org For example, the catalytic pyrolysis of waste tires and polypropylene using a ZnO catalyst produced a liquid fuel containing compounds such as 1-ethyl-3-methyl-benzene, an isomer of this compound. ijisme.org The presence of such compounds demonstrates that during the high-temperature degradation and reforming of polymers, complex fragmentation, alkylation, and cyclization reactions occur, contributing to the final composition of the synthetic hydrocarbon fuel.

Plastic FeedstockProcessCatalystIdentified Aromatic Products (Examples)Citation
Waste Tyre & PolypropylenePyrolysisZnOToluene (B28343), 1-ethyl-3-methyl-Benzene, propyl-Benzene, 1,3,5-trimethyl-Benzene ijisme.org
Randomly Mixed Waste PlasticsPyrolysisLeftover Residue (as catalyst)Benzene, 1-ethyl-3-methyl-; α-Methylstyrene bioinfopublication.org
LDPE, PP, PSThermolysisNone (thermal degradation)Ethylbenzene (B125841), 2-propenyl-Benzene, Naphthalene ijeatr.org

Sophisticated Analytical Characterization and Detection of 1 Methyl 3 Propylbenzene

Chromatographic Techniques for Separation and Identification

Chromatographic methods are paramount for isolating 1-methyl-3-propylbenzene from intricate matrices, enabling its precise identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound. mdpi.com This powerful combination allows for both the separation of the compound from a mixture and its definitive identification based on its mass spectrum. up.ac.za GC-MS has been widely applied in various fields to detect and identify this compound.

In environmental monitoring, GC-MS is used to analyze air, water, and soil samples for the presence of pollutants. For instance, it has been used to characterize VOCs at former gasworks sites. researchgate.net The technique is also integral to forensic science, particularly in arson debris analysis, where it helps identify accelerants like gasoline, which contains a complex mixture of hydrocarbons including this compound. up.ac.zaup.ac.za

Furthermore, GC-MS is employed in the analysis of food and beverages. It has been used to study the volatile profiles of products like coffee and chocolate, where this compound may be present as a flavor or off-flavor compound. mdpi.comresearchgate.netsemanticscholar.org In agriculture, it has been applied to monitor volatile additives in plant protection products on crops like tomatoes and to detect volatile markers of disease in stored potatoes. mdpi.comacs.orgnih.govresearchgate.net The automotive and polymer industries also utilize GC-MS to identify volatile substances released from materials, such as car wrapping foils. d-nb.info

The versatility of GC-MS makes it an indispensable tool for identifying this compound across a broad spectrum of applications, from assessing fuel composition to ensuring food quality. ncat.edushimadzu.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govchromatographyonline.com This technique is particularly advantageous for analyzing matrices like petroleum, where thousands of individual compounds can be present. chromatographyonline.com GCxGC provides a more detailed chemical fingerprint, which is invaluable in environmental forensic investigations to trace contaminants to their source. chemistry-matters.com

GCxGC has been successfully used in the analysis of petroleum hydrocarbons, polycyclic aromatic hydrocarbons (PAHs), and VOCs. chemistry-matters.com The structured nature of a GCxGC chromatogram, where compounds with similar properties elute in clusters, aids in the identification of unknown analytes. chemistry-matters.com By separating high-concentration matrix components from analytes of interest, GCxGC improves the quality of mass spectral library matches, increasing confidence in compound identification. chemistry-matters.com

Specific applications include the detailed characterization of coal-derived middle distillates and petroleum vacuum gas oils (VGOs) when coupled with supercritical fluid chromatography (SFC) as a pre-separation step. chromatographyonline.com It has also been employed to analyze the volatomes of grapes and wines to identify potential biomarkers and to investigate the composition of aviation fuels. ncat.eduives-openscience.eu In atmospheric science, GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) has been used for the detailed measurement of volatile organic compounds in the atmosphere. copernicus.org The analysis of ignitable liquid residues in fire debris is another area where the superior resolving power of GCxGC-TOFMS is crucial. mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds like this compound. d-nb.info This method involves exposing a coated fiber to the headspace above a sample, where volatile compounds partition onto the fiber. The fiber is then desorbed in the GC injector, introducing the analytes for separation and detection. d-nb.info

HS-SPME-GC-MS is widely used due to its simplicity, efficiency, and ability to concentrate analytes from a sample matrix. d-nb.info It has been applied in diverse fields such as food analysis, environmental monitoring, and materials science. For example, it has been used to characterize the volatile profiles of single-dose coffee capsules and Peruvian chocolate. mdpi.comresearchgate.netsemanticscholar.org In agricultural studies, HS-SPME has been used to extract volatile compounds from tomatoes treated with plant protection products and from potatoes to identify markers of infection by pathogens. mdpi.comacs.orgnih.govresearchgate.net

The technique is also valuable for analyzing polymers and other materials, for instance, in identifying residual solvents and other volatiles in car wrapping foils. d-nb.infoscribd.com The choice of fiber coating is critical and can be tailored to the specific analytes of interest; a Carboxen-Polydimethylsiloxane (CAR/PDMS) fiber is one example used for such extractions. d-nb.info

Table 1: Applications of HS-SPME in the Analysis of this compound

Sample MatrixCoupled TechniquePurpose of AnalysisReference
TomatoesGC-HRMSMonitoring of volatile additives from plant protection products. acs.orgresearchgate.net
PotatoesGC-MSDetection of volatile markers for phytopathogen infections. mdpi.comnih.gov
Car Wrapping FoilGC-MSIdentification of residual solvents and released volatile compounds. d-nb.infoscribd.com
Coffee CapsulesGCxGC-ToFMSCharacterization of volatile profiles in coffee powder and brews. mdpi.comsemanticscholar.orgnih.gov
Crude OilGC-MSComparison of volatile components with liquid injection analysis. oup.com

Retention Indices and Chromatographic Separation Optimization

Retention indices, particularly Kovats Retention Indices (KI), are a crucial tool for the identification of compounds in gas chromatography. lotusinstruments.com The Kovats index standardizes retention times relative to those of n-alkanes, making identifications more reliable across different instruments and conditions. lotusinstruments.comdtic.mil For this compound, the reported Kovats index varies depending on the type of GC column used, which is typically a non-polar or medium-polar column.

On standard non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (like DB-1 or DB-5), the Kovats index for this compound is consistently reported in the range of 1035 to 1058. dtic.milnih.govvu.nlpherobase.com Optimization of the chromatographic method, including the temperature program and column selection, is essential to achieve separation from its isomers, such as 1-methyl-4-propylbenzene (B86881) and 1-methyl-2-propylbenzene (B92723), which have very similar boiling points and retention indices. dtic.mil For example, a study using a DB-5 column reported a Kovats index of 1058 for this compound. copernicus.orgpherobase.com Another compilation reported an average index of 1003 on similar non-polar columns. lotusinstruments.com The ability to differentiate between isomers is critical, as mass spectrometry alone often cannot distinguish them. chemistry-matters.com

Table 2: Reported Kovats Retention Indices for this compound

Kovats Index ValueColumn Type/Stationary PhaseReference
1058DB-5 copernicus.orgpherobase.com
1035.51 - 1035.57Capillary Columns (unspecified polarities) dtic.mil
1003 (±1)100% Dimethylpolysiloxane lotusinstruments.com
1036 - 1057.61Standard non-polar nih.gov
1058.2DB-5 vu.nl

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry provides the structural information necessary to confirm the identity of this compound following chromatographic separation.

Fragmentation Pathways and Mass Spectral Interpretation

When subjected to electron ionization (EI) in a mass spectrometer, this compound undergoes fragmentation, producing a characteristic mass spectrum. nist.govnist.gov The molecular ion (M+) peak is observed at a mass-to-charge ratio (m/z) of 134, corresponding to its molecular weight. nist.gov

The most prominent fragmentation pathway for alkylbenzenes like this compound is benzylic cleavage, the breaking of the bond beta to the aromatic ring. This results in the loss of an ethyl group (C2H5•) from the propyl side chain, leading to the formation of a stable tropylium-like ion or a methyltropylium ion. This process generates the base peak in the mass spectrum at m/z 105. Another significant fragment is observed at m/z 91, which corresponds to the tropylium (B1234903) ion, formed by the cleavage of the entire propyl group. The analysis of these characteristic fragments is fundamental for the unequivocal identification of this compound in complex samples. up.ac.za

Table 3: Characteristic Mass Spectral Peaks for this compound (EI-MS)

Mass-to-Charge Ratio (m/z)Ion/FragmentSignificanceReference
134[C10H14]+• (Molecular Ion)Confirms the molecular weight of the compound. nist.gov
105[M - C2H5]+Base Peak, resulting from the loss of an ethyl group via benzylic cleavage. researchgate.netnist.gov
91[C7H7]+ (Tropylium ion)Characteristic fragment for alkylbenzenes, formed by loss of the propyl group. nist.gov

Isomeric Differentiation based on Mass Spectra and Retention Times

The differentiation of this compound from its isomers, such as 1-methyl-2-propylbenzene and 1-methyl-4-propylbenzene, is a significant analytical challenge due to their identical molecular weight and often similar mass spectra. nist.govvurup.sk Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for this purpose. numberanalytics.com The separation of these isomers is achieved based on their differential interactions with the stationary phase of the gas chromatograph, resulting in distinct retention times.

While electron ionization (EI) mass spectra of these isomers can be quite similar, subtle differences in fragmentation patterns can be exploited for identification. vurup.sk For instance, the relative abundances of characteristic fragment ions may vary between isomers. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide more definitive structural information by isolating a specific precursor ion and analyzing its fragmentation products. nih.gov This energy-resolved mass spectrometry approach can reveal unique fragmentation pathways for each isomer, aiding in their differentiation. researchgate.net

Furthermore, the temperature and pressure coefficients of the retention index can serve as additional parameters for confirming the identity of isomers. vurup.sk These values reflect small structural differences and can be particularly useful when mass spectra are nearly identical. vurup.sk The combination of highly efficient capillary gas chromatography with spectroscopic detectors like mass spectrometry and Fourier-transform infrared spectroscopy (FTIR) provides a powerful tool for the separation and identification of isomeric hydrocarbons. vurup.sk

Table 1: GC-MS Data for Isomeric Differentiation

IsomerRetention Time (min)Key Mass Spectral Fragments (m/z)
1-Methyl-2-propylbenzeneVaries134 (M+), 119, 91
This compound Varies 134 (M+), 119, 91
1-Methyl-4-propylbenzeneVaries134 (M+), 119, 91

Note: Retention times are highly dependent on the specific GC column, temperature program, and other chromatographic conditions. The mass spectral fragments listed are common but relative intensities will differ.

Development and Validation of Analytical Methodologies

The development and validation of robust analytical methods are paramount for the accurate and reliable determination of this compound in various samples.

Quality Assurance Protocols in Environmental and Forensic Hydrocarbon Analysis

In environmental and forensic sciences, stringent quality assurance (QA) and quality control (QC) protocols are essential to ensure the defensibility of analytical data. newfields.com.brnoaa.gov These protocols encompass the entire analytical process, from sample collection and preservation to data analysis and reporting. noaa.gov

Key elements of a comprehensive QA/QC program for hydrocarbon analysis include:

Method Validation: This involves demonstrating that an analytical method is suitable for its intended purpose by evaluating parameters such as accuracy, precision, sensitivity, and specificity. numberanalytics.com

Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of the target analyte helps to assess the accuracy of the method.

Method Blanks: Analyzing a blank sample (containing no analyte) alongside the test samples helps to identify any contamination introduced during the analytical process. newfields.com.br

Spiked Samples and Laboratory Control Samples (LCS): Adding a known amount of the analyte to a sample matrix (spike) or a clean matrix (LCS) helps to evaluate the method's recovery and performance. newfields.com.br

Duplicate Analyses: Analyzing a sample in duplicate provides a measure of the method's precision. newfields.com.br

These QA/QC measures are critical for generating high-quality, legally defensible data in areas such as oil spill fingerprinting, contaminated site assessment, and regulatory compliance monitoring. leeder-analytical.comsgs-ehsusa.com

Non-Targeted and Suspect Approaches in Complex Sample Matrices

In many real-world samples, the chemical composition is not fully known. In such cases, non-targeted and suspect screening approaches are invaluable. norman-network.netresearchgate.net These methods aim to identify a broad range of compounds present in a sample, rather than just a pre-defined list of target analytes. acs.org

High-resolution mass spectrometry (HRMS), often coupled with liquid or gas chromatography, is the primary tool for these analyses. au.dk HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds. acs.org

Suspect Screening: This involves searching the acquired data for a list of "suspect" compounds that are potentially present in the sample based on prior knowledge or databases. acs.org

Non-Targeted Screening: This is a more comprehensive approach that aims to identify all detectable compounds in a sample. This is a complex process that involves sophisticated data processing and structural elucidation techniques. acs.org

These screening methods are particularly useful for identifying emerging contaminants, transformation products, and other unexpected chemicals in complex matrices like industrial wastewater or biological samples. norman-network.net

Spectroscopic Approaches for Structural Assignment

Various spectroscopic techniques play a crucial role in the definitive structural assignment of this compound. The National Institute of Standards and Technology (NIST) provides a comprehensive database of spectral information for this compound. nist.gov

Mass Spectrometry (MS): As previously discussed, MS provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook contains the electron ionization mass spectrum for this compound. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the alkyl substituents. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (both ¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structural elucidation.

The combination of these spectroscopic techniques, along with chromatographic data, provides a powerful and comprehensive approach for the unequivocal identification and characterization of this compound.

Environmental Occurrence, Distribution, and Fate of 1 Methyl 3 Propylbenzene

Atmospheric Presence and Contribution to Volatile Organic Compound (VOC) Profiles

1-Methyl-3-propylbenzene is a component of the complex mixture of VOCs found in the atmosphere. Its presence is attributed to a variety of emission sources, and it is monitored as part of indoor and outdoor air quality assessments.

Emission Inventories and Source Attribution (e.g., Petrol/Car Exhaust, Solvents, Industrial Paints)

Emission inventories have identified this compound as a constituent of emissions from several anthropogenic sources. It is recognized as a component of petrol and car exhaust. lmaleidykla.lt Studies have also included it in the profiles of VOCs released from the use of solvents and industrial paints. copernicus.orgeuropa.eu For instance, research on non-methane volatile organic compounds (NMVOCs) from solvent use has listed this compound as a relevant compound. copernicus.org

Indoor Air Quality Monitoring and Emission from Wood and Wood-Based Materials

A study on the emission of volatile organic compounds from wood and wood-based materials listed this compound as an aromatic hydrocarbon with a boiling point between 50-100°C and 100-260°C. mst.dk The presence of such compounds in indoor air is a matter of concern due to potential health implications from prolonged exposure. karger.comnih.gov

Geogenic and Anthropogenic Sources in Environmental Media

Beyond its atmospheric presence, this compound is found in soil and geological formations, originating from both natural and industrial processes.

Detection in Soil Vapor and Hydrocarbon Fingerprinting for Source Investigation

This compound is detected in soil vapor, particularly at sites contaminated with petroleum hydrocarbons. sci-hub.semass.govny.gov The technique of hydrocarbon fingerprinting, which involves analyzing the detailed composition of hydrocarbons, is used to investigate the sources of contamination. sci-hub.se By comparing the chemical fingerprint of soil gas samples with those of potential sources like petroleum products or industrial waste, investigators can determine the origin of the contamination. sci-hub.seepa.gov This forensic approach is valuable in complex scenarios with multiple potential pollution sources. sci-hub.se

Occurrence in Former Gasworks Sites

Former manufactured gas plant (MGP) sites are often contaminated with a complex mixture of organic and inorganic compounds resulting from the gasification of coal and oil. usgs.govepa.ie Studies of such sites have identified this compound as one of the volatile organic compounds present in the soil and groundwater. researchgate.net The contamination at these sites can be extensive and requires thorough characterization to assess the environmental risks. usgs.govresearchgate.net

Presence in Flash Pyrolysates of Sedimentary Organic Matter (Kerogens, Coals, Asphaltenes)

This compound has been identified in the products of flash pyrolysis of various forms of sedimentary organic matter, including kerogens, coals, and asphaltenes. cup.edu.cnjst.go.jpscispace.comnist.govresearchgate.net Flash pyrolysis is a technique used to rapidly heat these materials in the absence of oxygen, breaking them down into smaller, volatile molecules. The analysis of these pyrolysates provides insights into the original composition of the organic matter. The presence of this compound and other alkylbenzenes in these pyrolysates is of geochemical significance, offering clues about the depositional environment and thermal maturity of the source rock. cup.edu.cnresearchgate.net

Table 1: Emission Sources of this compound

Source Category Specific Source Reference
Atmospheric Emissions Petrol/Car Exhaust lmaleidykla.lt
Solvents copernicus.orgeuropa.eubiosynth.com
Industrial Paints copernicus.org
Wood and Wood-Based Materials mst.dkaivc.org
Environmental Media Soil Vapor at Contaminated Sites sci-hub.semass.govny.gov
Former Gasworks Sites researchgate.net
Geogenic Sources Flash Pyrolysates of Kerogens, Coals, Asphaltenes cup.edu.cnjst.go.jpscispace.comnist.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
m-Propyltoluene
Volatile Organic Compound (VOC)
Non-Methane Volatile Organic Compound (NMVOC)

Identification in Crude Oil Residues and Contaminated Soil

This compound is a naturally occurring aromatic hydrocarbon found as a component of crude oil and some petroleum products. Its presence in environmental samples is often indicative of contamination from these sources.

Detailed analysis of the aromatic fraction of crude oil has confirmed the presence of this compound. In a study on Safaniya crude oil, this compound was identified within the C15- aromatic fraction through gas chromatography coupled to mass spectrometry (GC/MS). ifpenergiesnouvelles.fr Further supporting its prevalence in petroleum, a toxicological profile for total petroleum hydrocarbons lists 1-methyl-3-n-propylbenzene as a constituent of both crude oil and gasoline. nih.gov The concentration of this compound can vary depending on the source of the petroleum. For instance, in gasoline, its concentration has been reported to range from 0.08% to 0.56%. nih.gov

The following table summarizes the identification of this compound in petroleum products.

Table 1: Identification of this compound in Petroleum Products

Product Compound Name Listed Concentration Range
Crude Oil 1-Methyl-3-n-propylbenzene Not specified

Identification in Ignitable Liquid Residues in Forensic Fire Debris

In the field of forensic science, the identification of specific volatile organic compounds is crucial for determining the presence of ignitable liquid residues (ILRs) in fire debris, which can indicate arson. This compound is recognized as a component of various ignitable liquids and is often included in the target compound lists for forensic analysis.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique used for the detailed characterization of ILRs. In such analyses, this compound is listed as a target compound for the identification of arson accelerants. icm.edu.pl Its presence, along with other aromatic and aliphatic hydrocarbons, helps in classifying the type of ignitable liquid used. The analysis of fire debris often involves comparing the chemical profile of the residue to that of known petroleum products. For example, 1-methyl-3-propyl-benzene has been identified as a component of fresh gasoline in studies analyzing background interference in fire debris. stenutz.eu

The following table indicates the role of this compound as a marker in forensic fire debris analysis.

Table 2: this compound in Forensic Fire Debris Analysis

Analytical Context Role of this compound
Arson Accelerant Identification Target compound for identification. icm.edu.pl
Ignitable Liquid Residue (ILR) Analysis Component of ignitable liquids.

Biogenic Production and Degradation in Environmental Systems

Volatile Metabolites from Fungal Cultures (e.g., Aspergillus niger)

Aspergillus niger, a common fungus, is known to produce a diverse array of volatile organic compounds (VOCs) as part of its metabolism. These emissions can vary depending on the substrate and growth conditions. Extensive research has been conducted to characterize the volatolome of A. niger due to its significance in indoor air quality and food spoilage.

Studies employing techniques like headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS) have identified numerous VOCs from A. niger cultures. The major chemical families represented include alcohols, aldehydes, ketones, and hydrocarbons. icm.edu.pl While a wide range of compounds has been cataloged, this compound is not typically reported as a significant or common volatile metabolite of Aspergillus niger. The characteristic musty odor associated with this mold is primarily attributed to other compounds.

The following table lists some of the prominent volatile organic compounds identified from Aspergillus niger cultures in various studies.

Table 3: Examples of Volatile Organic Compounds Produced by Aspergillus niger

Compound Chemical Class
1-Octen-3-ol Alcohol
3-Octanone Ketone
2,4-di-tert-butylphenol Phenol
4-methyl-1-pentanol Alcohol

Production in Plant Metabolism Following Microbial Infection (e.g., Pectobacterium carotovorum in Potatoes)

Plants can produce a variety of volatile organic compounds in response to biotic stress, such as microbial infections. These VOCs can act as signaling molecules or defense compounds. Research has shown that the infection of potato tubers (Solanum tuberosum) with the soft rot bacterium Pectobacterium carotovorum (formerly known as Erwinia carotovora) leads to the emission of a distinct profile of volatile metabolites, which includes this compound. mdpi.com

The detection of this compound in the headspace of potatoes inoculated with P. carotovorum suggests that its production is a result of the interaction between the pathogen and the plant tissue. mdpi.comnih.gov This compound, along with others, contributes to the chemical signature of the diseased plant, which can be used for the early detection of infection. mdpi.com The analysis of VOCs from infected potatoes has revealed a complex mixture of compounds, with aromatic compounds like this compound being a notable group. mdpi.com

The following table summarizes the findings regarding the production of this compound in response to microbial infection in potatoes.

Table 4: Identification of this compound in Infected Potatoes

Pathogen Host Plant Finding

Biological Interactions and Mechanistic Studies of 1 Methyl 3 Propylbenzene

Role as a Constituent of Biological Volatile Signatures

Volatile organic compounds are produced by nearly all organisms and serve as chemical signals or metabolic byproducts. 1-Methyl-3-propylbenzene has been detected as a component of complex volatile mixtures in several biological systems, from human breath to stressed plants.

The complex blend of volatile organic compounds emitted from human skin is a primary factor in host location by mosquitoes. the-scientist.com While over 350 different VOCs have been identified in human body odor, the specific compounds that act as attractants or repellents are a subject of ongoing research. nih.gov this compound has been noted as a compound present in human skin odor oup.com. The attraction of mosquitoes is not typically to a single compound but to specific combinations and concentrations of volatiles that can act synergistically. nih.gov The precise role and significance of this compound within the complex chemical profile of human odor in modulating mosquito attraction require further detailed investigation.

The analysis of VOCs in exhaled breath is a promising non-invasive approach for disease diagnosis, including lung cancer. nih.govmdpi.com Altered metabolic processes and oxidative stress associated with cancer can produce a distinct volatile signature. diva-portal.orgebm-journal.org Several studies have identified this compound and its isomer, propylbenzene (B89791), as components of the "volatilome" associated with lung cancer. ebm-journal.orgnih.gov

In a comparison of VOCs from in vivo (exhaled breath) and in vitro (lung cancer cell cultures) studies, propylbenzene was one of 16 compounds found to overlap, suggesting it may be a direct product of cancer metabolism. nih.gov Another study also listed this compound among the many aromatic compounds detected in the breath of lung cancer patients. ebm-journal.org The presence of these alkylbenzenes highlights their potential as part of a biomarker panel for early lung cancer detection. researchgate.net

Table 1: Selected Alkylbenzenes Identified in Lung Cancer Breath Profiles

CompoundStudy FindingReference
PropylbenzeneIdentified in exhaled breath of lung cancer patients and in vitro cell cultures. nih.gov
This compoundListed as a VOC detected in exhaled breath of lung cancer patients. ebm-journal.org
PropylbenzeneFound to have increased concentration in the exhaled air of lung cancer patients. researchgate.net

This table is for illustrative purposes and does not represent an exhaustive list.

This compound has been identified as a volatile compound in food samples, particularly those affected by contamination or microbial activity.

In a study analyzing the chemical profile of black-eyed beans (Phaseolus vulgaris) contaminated with the pesticide dichlorvos (B1670471), this compound was detected as one of the harmful contaminants. sdiarticle5.com Its presence, along with other benzene (B151609) derivatives, was noted in the contaminated samples. sdiarticle5.com

The compound has also been found in the volatile profile of potatoes (Solanum tuberosum) infected with pathogenic bacteria. One study detected this compound in healthy, uninfected potato tubers. worktribe.com However, other research has associated it with potatoes contaminated with various phytopathogens. mdpi.comnih.gov For instance, it was detected in potatoes inoculated with Pectobacterium carotovorum (formerly Erwinia carotovora), a bacterium that causes soft rot. worktribe.commdpi.com

Table 2: Detection of this compound in Contaminated Food Samples

Food SampleConditionDetection of this compoundReference
Black-Eyed Beans (Phaseolus vulgaris)Contaminated with dichlorvos pesticide.Detected as a harmful contaminant. sdiarticle5.com
Potato (Solanum tuberosum)Inoculated with Pectobacterium carotovorum.Detected in volatile profile. mdpi.com
Potato (Solanum tuberosum)Healthy, uninfected control tubers.Detected as a unique volatile. worktribe.com
Potato (Solanum tuberosum)Contaminated with various phytopathogens.Identified as a volatile compound. nih.gov

Enzymatic Metabolism and Biochemical Pathways

The metabolism of alkyl-substituted benzenes like this compound typically involves enzymatic oxidation to introduce functional groups, facilitating further transformation and excretion.

In anaerobic bacteria, the metabolism of alkylbenzenes is initiated by specialized enzymes. Studies on the denitrifying bacterium Azoarcus sp. have shed light on this process. An enzyme named ethylbenzene (B125841) dehydrogenase, a novel molybdenum/iron-sulfur/heme protein, catalyzes the oxygen-independent oxidation of ethylbenzene to (S)-1-phenylethanol. mpg.de A variant of this enzyme found in a related strain, PbN1, was shown to have high activity with both ethylbenzene and its homolog n-propylbenzene, suggesting a common enzymatic pathway for these substrates. mpg.de This indicates that enzymes exist which can directly hydroxylate the alkyl side chain of compounds structurally similar to this compound.

In aerobic organisms, cytochrome P450 (P450) monooxygenases are central to the metabolism of such hydrocarbons. Treatment of rats with various small aromatic hydrocarbons, including n-propylbenzene and m-xylene (B151644) (1,3-dimethylbenzene), led to an increase in several P450-dependent activities. sigmaaldrich.com These enzymes typically hydroxylate the benzene ring or the alkyl side chain, initiating a pathway toward more polar, excretable metabolites.

The volatile organic compounds detected in exhaled breath, including alkylbenzenes, are often byproducts of endogenous metabolic pathways and processes like oxidative stress. diva-portal.orgebm-journal.org The metabolism of aromatic hydrocarbons can itself generate reactive intermediates, contributing to cellular oxidative stress. mdpi.com

The initial oxidation of n-propylbenzene by Pseudomonas species can proceed via two different routes: oxidation of the propyl side chain leading to β-phenylpropionic acid, or oxidation of the aromatic ring to form 3-n-propylcatechol. sigmaaldrich.com This demonstrates that multiple metabolic fates are possible for alkylbenzenes. The presence of this compound in the volatile profiles of lung cancer patients and its potential metabolism via oxidative pathways highlight a link between exposure, metabolic processing, and the physiological state of an organism. ebm-journal.orgnih.gov

Pharmacological and Biochemical Activity

Fragment in Highly Active and Selective Monoamine Oxidase B (MAO-B) Inhibitors

The chemical moiety this compound is a recognized structural fragment in the design of highly active and selective inhibitors of monoamine oxidase B (MAO-B). evitachem.com MAO-B is a critical enzyme responsible for the degradation of key neurotransmitters, most notably dopamine (B1211576). parkinson.org Consequently, inhibiting MAO-B is a primary therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease, as it increases the available concentration of dopamine in the brain. parkinson.orgfrontiersin.org

The this compound structure, often referred to as a 3-propylphenyl or m-propyltoluene group, serves as a key pharmacophoric element in various classes of MAO-B inhibitors. Research into different chemical scaffolds has shown that the inclusion of this fragment can significantly enhance binding affinity and selectivity for the MAO-B enzyme. For instance, studies on coumarin-based inhibitors have demonstrated that substitutions on the 3-phenyl ring are crucial for activity. scienceopen.comnih.gov Specifically, for certain 4-unsubstituted coumarins, having substituents at the meta position of the 3-phenyl ring—the same relative position as the propyl group in this compound—is favorable for potent inhibition. nih.gov

The table below presents examples of potent MAO-B inhibitors that feature a substituted phenyl ring, illustrating the importance of this structural motif in achieving high inhibitory activity.

Inhibitor ClassSpecific Compound ExampleMAO-B Inhibitory Potency (IC₅₀)SelectivityCitation
Coumarin Derivative 6-Chloro-3-(3'-methoxyphenyl)coumarin0.001 µM (1 nM)Highly selective for MAO-B nih.gov
(Coumarin-3-yl)carbamate Benzyl(coumarin-3-yl)carbamate0.045 µM (45 nM)Selective for MAO-B nih.gov
1-Methyl-3-phenylpyrrole Derivative 1-methyl-3-(4-trifluoromethylphenyl)pyrrole1.30 µM (Kᵢ value)Selective for MAO-B nih.govresearchgate.net

This table showcases representative compounds where a substituted phenyl ring, a core feature of the this compound structure, is integral to high-potency MAO-B inhibition.

Structure-Activity Relationship (SAR) Studies for MAO-B Inhibition

Structure-activity relationship (SAR) studies have been instrumental in elucidating the role of the this compound fragment and related structures in MAO-B inhibition. These studies systematically alter parts of a molecule to determine how chemical structure correlates with biological potency, providing a blueprint for designing more effective drugs. nih.gov

For compounds incorporating a phenyl ring analogous to that in this compound, SAR studies have revealed several key determinants for potent and selective MAO-B inhibition:

Substitution Position: The position of substituents on the phenyl ring is critical. In the development of 3-phenylcoumarin (B1362560) inhibitors, it was found that for coumarins without a substituent at the 4-position, modifying the attached phenyl ring at its meta and para positions was most favorable for MAO-B inhibition. nih.gov

Electronic and Steric Effects: In a series of 1-methyl-3-phenylpyrrole derivatives, SAR analysis established that inhibitory potency is dependent on the electronic and steric properties of the substituents on the phenyl ring. nih.govresearchgate.net Specifically, electron-withdrawing groups with significant steric bulk at the C-4 position of the phenyl ring were found to enhance the potency of MAO-B inhibition. nih.gov The least potent inhibitor in this series was the unsubstituted 1-methyl-3-phenylpyrrole, highlighting the necessity of substitution for high activity. nih.govresearchgate.net

The following data table summarizes SAR findings for a series of 1-methyl-3-phenylpyrrole derivatives, demonstrating how different substituents on the phenyl ring affect MAO-B inhibition.

Base ScaffoldPhenyl Ring Substituent (Position)MAO-B Inhibition (Kᵢ in µM)Key FindingCitation
1-Methyl-3-phenylpyrrole None (Unsubstituted)118 µMBaseline activity is low without substitution. nih.govresearchgate.net
1-Methyl-3-phenylpyrrole 4-Trifluoromethyl1.30 µMA bulky, electron-withdrawing group dramatically increases potency. nih.govresearchgate.net

This table illustrates the direct impact of chemical substitution on inhibitory potency against MAO-B, a core principle of SAR studies.

Potential as a Precursor for Pharmaceutical Compounds and Drug Development

Due to its integral role as a pharmacophoric fragment in potent MAO-B inhibitors, this compound is a valuable precursor and building block in pharmaceutical chemistry and drug development. evitachem.com Its aromatic structure is a versatile scaffold that medicinal chemists can use as a starting material to synthesize more complex molecules with potential therapeutic value. evitachem.com

The process of drug discovery often involves identifying a core structure that can be chemically modified to create a library of related compounds. These libraries are then screened for biological activity. The established importance of the substituted phenyl motif for MAO-B inhibition makes this compound and its isomers attractive starting points for such synthetic efforts. nih.govnih.gov It can be used as an intermediate in the production of dyes, fragrances, and other chemicals, and its availability and reactivity profile allow it to undergo various chemical transformations necessary for building novel drug candidates. evitachem.com The development of new MAO-B inhibitors and other neurologically active agents can therefore leverage this compound as a foundational chemical entity for creating new generations of therapeutic compounds.

Applications and Industrial Relevance of 1 Methyl 3 Propylbenzene

Utilization as a Chemical Intermediate in Organic Synthesis

As a substituted aromatic compound, 1-methyl-3-propylbenzene serves as a versatile precursor in the synthesis of more complex molecules. evitachem.com Its benzene (B151609) ring and alkyl side chains offer multiple reactive sites for a variety of organic transformations.

The structure of this compound allows for several types of chemical reactions to build more elaborate aromatic structures. evitachem.com These reactions typically target the aromatic ring or the alkyl substituents.

Standard electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring. For instance, nitration using a mixture of concentrated nitric and sulfuric acids can yield nitro derivatives, such as 3-nitro-1-methyl-3-propylbenzene. evitachem.com Halogenation, with reagents like bromine in the presence of a Lewis acid catalyst, can produce compounds like 3-bromo-1-methyl-3-propylbenzene. evitachem.com

The alkyl side chains are also amenable to oxidation. The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents, leading to the formation of 3-propylbenzoic acid. evitachem.com This transformation is a common strategy for producing substituted benzoic acids, which are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

Furthermore, the aromatic ring can be reduced under specific conditions. Catalytic hydrogenation, typically employing hydrogen gas with a palladium or platinum catalyst, can reduce the benzene ring to a cyclohexane (B81311) ring, yielding 1-methyl-3-propylcyclohexane. evitachem.com These reactions highlight the role of this compound as a foundational building block for a diverse array of more complex chemical structures.

Table 1: Examples of Chemical Reactions with this compound

Reaction TypeReagents and ConditionsMajor Product(s)
NitrationConcentrated HNO₃, Concentrated H₂SO₄Mixture of 2-nitro-, 4-nitro-, and 6-nitro-1-methyl-3-propylbenzene
OxidationStrong oxidizing agents (e.g., KMnO₄)3-Propylbenzoic acid evitachem.com
Reduction (Hydrogenation)H₂ gas with Pd or Pt catalyst1-Methyl-3-propylcyclohexane evitachem.com
Halogenation (Bromination)Br₂ with Fe or FeBr₃3-Bromo-1-methyl-3-propylbenzene evitachem.com

Applications in Formulation Chemistry

Aromatic hydrocarbons are a common class of compounds found in gasoline, and this compound is no exception. specialchem.com Its presence can influence key fuel properties such as the Research Octane (B31449) Number (RON) and Motor Octane Number (MON), which are critical measures of a fuel's resistance to knocking in an internal combustion engine.

PropertyPredicted Value
Research Octane Number (RON)111.9
Motor Octane Number (MON)100.5
RON (alternative prediction)102.6
MON (alternative prediction)94.4
RON (another prediction)107.6
MON (another prediction)96.7

In the agricultural sector, this compound is utilized as a component in pesticide formulations. cymitquimica.comnih.gov Plant protection products (PPPs) are complex mixtures that include active ingredients, which are responsible for the pesticidal action, and co-formulants that enhance the product's effectiveness. acs.orgpan-europe.info

This compound can function as a solvent in these formulations, helping to dissolve the active ingredients and other components to create a stable and effective product. cymitquimica.com As a volatile organic compound, it can also act as a volatile additive. The role of such solvents and co-formulants is to ensure that the active ingredient is delivered efficiently to the target pest. sigmaaldrich.com Alkylbenzenes are a known class of co-formulants used in pesticide products. acs.org

Aromatic hydrocarbons are widely used as solvents in the paint and coatings industry, and this compound falls into this category. doxuchem.com These solvents are crucial for dissolving binders and pigments, which are key components of paint. doxuchem.com The choice of solvent affects the paint's viscosity, application properties, and drying time.

In paint formulations, aromatic solvents like this compound are known for their strong solvency power compared to aliphatic hydrocarbons. biosynth.comdoxuchem.com This property allows them to dissolve a wide range of resins used in coatings. The evaporation rate of the solvent is also a critical factor, influencing the formation of a uniform and defect-free paint film. Aromatic hydrocarbon blends are common in many industrial coatings. biosynth.com

Role as a Solvent in Chemical and Industrial Processes

The physical properties of this compound, such as its liquid state at room temperature and its ability to dissolve other organic compounds, make it a useful solvent in various chemical and industrial settings. cymitquimica.comnih.gov Its relatively low volatility compared to simpler aromatic compounds is also an advantageous property in some applications.

Its use as a solvent is broad, encompassing roles in chemical reactions where it can serve as a medium for reactants, as well as in industrial processes like textile dyeing and printing. In the context of chemical synthesis, it is considered a reagent, which can imply its use as a reaction solvent. cymitquimica.comnih.gov The ability of this compound to dissolve other organic substances also makes it suitable for certain cleaning and degreasing applications, a common use for hydrocarbon solvents.

Comparative Research and Broader Contextual Studies of 1 Methyl 3 Propylbenzene

Isomeric Analysis with n-Propylbenzene and Isopropylbenzene

Structural Isomerism and Thermodynamic Stability Studies

1-Methyl-3-propylbenzene, n-propylbenzene, and isopropylbenzene are structural isomers, all sharing the same molecular formula C9H12 but differing in the arrangement of their alkyl substituents on the benzene (B151609) ring. evitachem.com This difference in structure leads to variations in their thermodynamic stability.

Thermodynamic stability is often assessed through the heat of isomerization, which is the change in enthalpy when one isomer is converted to another. Studies on the heats of combustion of the eight C9H12 alkylbenzenes have provided valuable data for determining their relative stabilities. nist.gov The heat of isomerization of n-propylbenzene to isopropylbenzene in the liquid state at 25°C is -0.67 ± 0.16 kcal/mol, indicating that isopropylbenzene is slightly more stable than n-propylbenzene. nist.gov

The stability of these isomers is influenced by factors such as the "ortho effect," which is observed in 1,2-isomers and contributes to their thermodynamic properties. osti.gov The standard enthalpy of combustion (ΔH°c) is a key parameter in these studies. For instance, the standard enthalpy of combustion for liquid 1-methyl-3-n-propylbenzene at 298.15 K is reported as -(1400.50 ± 0.26) kcal/mol. osti.gov

Table 1: Thermodynamic Properties of C9H12 Alkylbenzene Isomers

CompoundStandard Enthalpy of Combustion (ΔH°c) (kcal/mol) at 298.15 KHeat of Isomerization from n-Propylbenzene (kcal/mol)
n-Propylbenzene-(1403.56 ± 0.22) osti.gov0.00 nist.gov
Isopropylbenzene--0.67 ± 0.16 nist.gov
1-Methyl-2-ethylbenzene--1.93 ± 0.16 nist.gov
1-Methyl-3-ethylbenzene--2.48 ± 0.19 nist.gov
1-Methyl-4-ethylbenzene--2.74 ± 0.26 nist.gov
1-Methyl-2-n-propylbenzene-(1401.40 ± 0.21) osti.gov-
1-Methyl-3-n-propylbenzene-(1400.50 ± 0.26) osti.gov-
1-Methyl-4-n-propylbenzene-(1400.78 ± 0.21) osti.gov-
1-Methyl-2-iso-propylbenzene-(1401.20 ± 0.20) osti.gov-
1-Methyl-3-iso-propylbenzene-(1399.93 ± 0.24) osti.gov-
1-Methyl-4-iso-propylbenzene-(1400.07 ± 0.24) osti.gov-
1,2,3-Trimethylbenzene--4.83 ± 0.22 nist.gov
1,2,4-Trimethylbenzene (B165218)--5.61 ± 0.16 nist.gov
1,3,5-Trimethylbenzene--6.00 ± 0.26 nist.gov

Note: A negative heat of isomerization indicates that the isomer is more stable than n-propylbenzene.

Comparisons with Other Alkylbenzene and Trimethylbenzene Isomers in Research Contexts

Comparative studies involving this compound and other C9H12 isomers, such as trimethylbenzenes, are crucial for understanding their behavior in various chemical processes. For example, the high-temperature pyrolysis of n-propylbenzene, 1,3,5-trimethylbenzene, and 1,2,4-trimethylbenzene has been investigated to understand their fuel reactivity and potential as components in surrogate models for real fuels like kerosene. mdpi.comdlr.de

These studies have shown that n-propylbenzene exhibits higher fuel reactivity compared to 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene under similar conditions. mdpi.com The pyrolysis of all three isomers leads to the formation of key soot precursors, including benzene and acetylene (B1199291). mdpi.com The primary pyrolysis pathways are similar, involving the initial formation of a benzyl (B1604629) radical followed by decomposition into smaller hydrocarbon species. mdpi.com

In the context of sooting tendency in diffusion flames, n-propylbenzene has been compared with isopropylbenzene and 1,3,5-trimethylbenzene. bohrium.com Such research is vital for developing a deeper understanding of the combustion characteristics of different alkyl-aromatic compounds. bohrium.com

Broader Implications for Alkyl-Substituted Aromatics in Atmospheric Chemistry and Toxicology Research

The study of this compound and its isomers has significant implications for atmospheric chemistry and toxicology. Alkyl-substituted benzenes are important precursors to the formation of secondary organic aerosols, which impact air quality and climate. evitachem.com The atmospheric oxidation of these compounds, initiated primarily by the hydroxyl (OH) radical, is a complex process leading to a variety of products. bham.ac.ukcopernicus.org

In toxicology, the metabolism of alkyl-substituted benzenes is a key area of research. The position of alkyl groups on the benzene ring can significantly influence how these compounds are metabolized in the body and their resulting toxicity. researchgate.netnih.gov For instance, alkyl substitution can shift the metabolic pathway from oxidation of the aromatic ring to oxidation of the alkyl side chain. researchgate.netnih.gov This can affect the mutagenic potential of the compound. nih.gov

While specific toxicological data on this compound is limited, the broader class of alkyl-substituted polycyclic aromatic hydrocarbons (PAHs) is known to have developmental toxicity. nih.govwur.nl The toxicity of these compounds is often structurally dependent, meaning that the arrangement of alkyl groups can lead to diverse toxic effects. nih.gov Research on alkylated PAHs is crucial as they are often more abundant in the environment than their parent compounds. nih.govmdpi.com

Emerging Research Directions and Future Perspectives on 1 Methyl 3 Propylbenzene

Advanced Computational Modeling for Chemical Behavior Prediction

The prediction of chemical behavior through computational means is a rapidly advancing field that holds significant promise for understanding compounds like 1-methyl-3-propylbenzene. These models allow for the simulation of complex interactions and reactions, providing insights that can be difficult to obtain through experimental methods alone.

Detailed kinetic mechanisms are being developed and validated to simulate the high-temperature pyrolysis of this compound and its isomers. mdpi.com These models, often incorporating hundreds or even thousands of species and reactions, can predict the formation of key products, including soot precursors like acetylene (B1199291) and benzene (B151609). mdpi.com For instance, simulations have shown that n-propylbenzene, a structural isomer of this compound, exhibits higher reactivity at elevated temperatures compared to trimethylbenzene isomers. mdpi.com This is attributed to different primary decomposition pathways. mdpi.com

Artificial intelligence and deep learning are also being applied to predict the combustion properties of fuel mixtures containing this compound. nih.gov By inputting molecular structures, these models can estimate properties such as the Research Octane (B31449) Number (RON) and Motor Octane Number (MON), which are crucial for fuel performance. nih.gov This data-driven approach facilitates the inverse design of fuels with specific target properties, potentially accelerating the development of more efficient and cleaner-burning energy sources. nih.gov

Interactive Table: Predicted Combustion Properties of this compound and Related Compounds

CompoundPredicted RONPredicted MON
This compound111.9100.5
1,1,3-Trimethylcyclohexane81.382.6
Methylfuran10386
Pentanol10390.8
4-Methylpentan-2-ol10295

Data sourced from an artificial intelligence-driven study on fuel mixture design. nih.gov

Comprehensive Omics Approaches for Elucidating Biological Roles

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to examine the biological interactions of this compound. These high-throughput methods can provide a holistic view of how this compound affects living organisms at various molecular levels.

In the context of environmental microbiology, omics approaches are crucial for understanding the biodegradation of aromatic hydrocarbons like this compound in contaminated sites. frontiersin.orgresearchgate.net Metagenomics can reveal the diversity of microbial communities present and identify the genes responsible for breaking down these compounds. frontiersin.org For example, studies on anaerobic hydrocarbon biodegradation have utilized multi-omics techniques to characterize the metabolic potential of microbial consortia. frontiersin.org This includes identifying key enzymes, such as those involved in the activation of aromatic rings for subsequent degradation. frontiersin.orgunlp.edu.ar

Furthermore, "breathomics," a specialized area of metabolomics, has identified this compound as a volatile organic compound (VOC) potentially associated with certain diseases, such as lung cancer. ebm-journal.org By analyzing the complex mixture of VOCs in exhaled breath, researchers aim to identify biomarkers for early disease detection. ebm-journal.org Mass spectrometry-based methods are commonly employed to detect and quantify these compounds in biological samples. ebm-journal.org

Sustainable Synthesis and Degradation Strategies

The development of environmentally friendly methods for both the synthesis and degradation of this compound is a key area of future research. This aligns with the broader principles of green chemistry, which emphasize waste reduction, the use of renewable resources, and the design of less hazardous chemical processes.

Sustainable Synthesis

Traditional synthesis methods for alkylbenzenes, such as Friedel-Crafts alkylation, often rely on harsh catalysts and produce significant waste. Emerging research focuses on greener alternatives. One promising avenue is the use of renewable feedstocks derived from biomass. mlsu.ac.inacs.org For example, catalytic processes are being explored to convert fatty acids and other bio-based materials into aromatic compounds like xylenes (B1142099) and propylbenzenes. acs.org While challenges remain in achieving high yields and selectivity, this approach offers a pathway to reduce reliance on petrochemicals. mlsu.ac.in

Biodegradation

The natural breakdown of this compound by microorganisms is a critical process for the remediation of contaminated environments. Research has shown that this compound can be extensively biodegraded under both aerobic and anaerobic conditions. mdpi.comconcawe.eu Studies in saline environments, such as the Great Salt Lake, have demonstrated significant primary biodegradation of this compound within 90 days. mdpi.com The rate of biodegradation can be influenced by factors such as temperature and the presence of other hydrocarbons. concawe.eu Understanding the microbial pathways and the environmental factors that control them is essential for developing effective bioremediation strategies. mdpi.comconcawe.eu

Interactive Table: Biodegradation of Gasoline Hydrocarbons

Compound% Biodegradation (North Arm)% Biodegradation (South Arm)
This compound9991
1-methyl-4-propylbenzene (B86881)10097
1-methyl-2(1-methylethyl)benzene4844
1-methyl-3(1-methylethyl)benzene7766

Data from a 90-day study on hydrocarbon biodegradation in Utah's Great Salt Lake. mdpi.com

Novel Applications in Specialized Fields (e.g., Spacecraft Trace Contaminant Control Systems)

Beyond its traditional uses, this compound is being investigated for its relevance in highly specialized and controlled environments, most notably in spacecraft. The enclosed atmosphere of a spacecraft cabin requires rigorous monitoring and control of trace chemical contaminants to ensure the health and safety of the crew. nasa.govnasa.govcore.ac.uk

This compound has been identified as a trace contaminant in spacecraft atmospheres, originating from the off-gassing of materials used in construction and equipment. nasa.govcore.ac.uk NASA has developed detailed models to predict the generation rates of various contaminants, including this compound, based on data from past missions like Spacelab. nasa.gov These models are essential for designing effective trace contaminant control systems (TCCS) for current and future spacecraft, such as the International Space Station (ISS). nasa.govnasa.gov

The research in this area involves refining the contaminant load models as more data becomes available from new materials and missions. nasa.gov This ensures that the life support systems are adequately designed to handle the expected levels of various compounds, maintaining a safe and habitable environment for astronauts on long-duration missions. core.ac.uk

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of 1-methyl-3-propylbenzene in complex mixtures such as pesticide co-formulants?

  • Methodology : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with non-targeted analysis to detect its molecular ion ([M+H]+) at m/z 134.22 (C10H14). Cross-reference retention indices and spectral libraries with its CAS registry number (1074-43-7) . Quantitative validation can be achieved via calibration curves using certified reference materials .

Q. What are the predicted acute toxicity thresholds for this compound, and how reliable are these estimates?

  • Methodology : Employ the Toxicity Estimation Software Tool (T.E.S.T.) to calculate oral rat LD50 values, which are estimated at 4,716 mg kg⁻¹ . However, these predictions should be supplemented with in vitro assays (e.g., cytotoxicity in HepG2 cells) due to limited empirical toxicity data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and monitor for respiratory distress. Always consult Safety Data Sheets (SDS) for emergency procedures, though note that ecological and chronic toxicity data remain incomplete .

Advanced Research Questions

Q. How does this compound contribute to environmental persistence in agricultural formulations, and what methodologies assess its bioaccumulative potential?

  • Methodology : Conduct soil mobility studies using high-performance liquid chromatography (HPLC) to measure log Kow (octanol-water partition coefficient). Despite its low concentration (0.01 g L⁻¹ in some formulations), its co-occurrence with other alkylbenzenes (e.g., 1,2-diethylbenzene) may enhance environmental persistence . Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation factors (BCFs) in aquatic organisms .

Q. What analytical challenges arise when quantifying this compound in multi-component pesticide formulations, and how can they be resolved?

  • Methodology : Optimize GC-MS parameters (e.g., splitless injection, 70 eV electron impact ionization) to distinguish it from structural analogs like 1-methyl-2-propylbenzene. Use deuterated internal standards (e.g., d₁₀-ethylbenzene) to correct for matrix effects in complex samples .

Q. How should researchers address contradictions between predicted and observed toxicity data for this compound?

  • Methodology : Perform comparative studies using in vivo models (e.g., zebrafish embryos) to validate T.E.S.T. predictions. Analyze discrepancies through molecular docking simulations to assess interactions with metabolic enzymes (e.g., cytochrome P450) .

Q. What are the critical thermodynamic constants (e.g., liquid–gas critical point) for this compound, and how do they influence its industrial applications?

  • Methodology : Determine critical temperature (Tc) and pressure (Pc) using adiabatic calorimetry. Compare results with homologs like 1-methyl-4-propylbenzene to evaluate structure-property relationships .

Q. How do co-formulants like this compound interact with active pesticide ingredients, and what experimental designs quantify synergistic effects?

  • Methodology : Use factorial design experiments to test binary mixtures with fungicides or insecticides. Measure synergistic ratios via isobolographic analysis and validate using Fourier-transform infrared spectroscopy (FTIR) to detect molecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.